4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
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Overview
Description
4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a chloropyridine moiety, and a fluorophenyl group. Its complex structure allows it to participate in diverse chemical reactions and makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.
Introduction of the Chloropyridine Moiety: The chloropyridine group is often introduced via nucleophilic substitution reactions, where a suitable chloropyridine derivative reacts with an appropriate nucleophile.
Attachment of the Fluorophenyl Group: The fluorophenyl group is usually introduced through a coupling reaction, such as Suzuki or Stille coupling, involving a fluorophenyl boronic acid or stannane and a halogenated precursor.
Final Coupling: The final step involves coupling the piperidine ring with the chloropyridine and fluorophenyl groups under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, if present, converting them to amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development. It could be investigated for its effects on various biological targets, including enzymes and receptors.
Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide exerts its effects depends on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Protein Binding: The compound may bind to proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
4-((3-chloropyridin-4-yl)oxy)-N-(2-chlorophenyl)piperidine-1-carboxamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
4-((3-bromopyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide: Bromine substituent instead of chlorine.
4-((3-chloropyridin-4-yl)oxy)-N-(2-methylphenyl)piperidine-1-carboxamide: Methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
4-(3-chloropyridin-4-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-13-11-20-8-5-16(13)24-12-6-9-22(10-7-12)17(23)21-15-4-2-1-3-14(15)19/h1-5,8,11-12H,6-7,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICFGHYWROJGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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